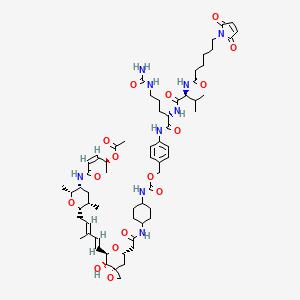

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A is a complex compound used primarily in the synthesis of antibody-drug conjugates (ADCs). It is a spliceostatin analog and consists of the cytotoxic component Thailanstatin A and a cleavable linker (MC-vc-PAB). This compound is known for its role in targeting and inhibiting specific cellular processes, making it valuable in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-VC-PAB-Cyclohexanediamine-Thailanstatin A involves multiple steps, starting with the preparation of Thailanstatin A, followed by the conjugation with the cleavable linker MC-vc-PAB. The reaction conditions typically require precise control of temperature, pH, and solvent conditions to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: Employed in studies involving cellular processes and mechanisms.

Medicine: Integral in the development of ADCs for targeted cancer therapy.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A exerts its effects by targeting specific molecular pathways involved in cell division and growth. The compound binds to and inhibits spliceosome components, leading to the disruption of mRNA splicing and subsequent cell death. This mechanism is particularly effective in cancer cells, which rely heavily on these processes for rapid growth .

Comparison with Similar Compounds

Similar Compounds

Spliceostatin A: Another spliceostatin analog with similar inhibitory effects on mRNA splicing.

Thailanstatin A: The cytotoxic component of MC-VC-PAB-Cyclohexanediamine-Thailanstatin A, used independently in some research applications

Uniqueness

This compound is unique due to its combination of a cleavable linker and a potent cytotoxic agent, making it highly effective in targeted cancer therapies. The cleavable linker allows for the controlled release of the cytotoxic agent within the target cells, minimizing off-target effects and enhancing therapeutic efficacy .

Biological Activity

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A is a compound of significant interest in the field of medicinal chemistry, particularly for its potential applications in cancer therapy. This compound is a derivative of Thailanstatin A, which is known for its role as a spliceostatin analog. The biological activity of this compound primarily revolves around its function as an ADC (Antibody-Drug Conjugate) linker and its effects on cellular mechanisms.

Chemical Structure and Properties

- Molecular Formula : C36H60N4O6

- Molecular Weight : 624.9 g/mol

- CAS Number : 1609108-96-4

The structure incorporates a cyclohexanediamine core, which enhances its ability to interact with biological targets, particularly in the context of targeted drug delivery systems.

This compound functions by modulating pre-mRNA splicing and transcription processes. It acts on the spliceosome, influencing the splicing of pre-mRNA, which is crucial for protein synthesis and cellular function. This mechanism is particularly relevant in cancer cells where aberrant splicing can lead to the production of oncogenic proteins.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity. It has been shown to inhibit DNA synthesis effectively, with reported IC50 values indicating strong cytotoxicity against various cancer cell lines:

| Compound | Target | IC50 (nM) |

|---|---|---|

| This compound | DNA synthesis | 16 |

| Acelarin | DNA synthesis | 0.2 |

| Clofarabine | Ribonucleotide reductase | 65 |

The compound's efficacy in inhibiting DNA synthesis suggests a potential role in halting tumor growth by interfering with the replication machinery of cancer cells .

Case Studies

-

Case Study on Leukemia Treatment :

- In vitro studies demonstrated that this compound significantly reduced cell viability in leukemia cell lines, showcasing its potential as a therapeutic agent in hematological malignancies.

- The study reported an enhanced apoptotic response when combined with traditional chemotherapeutics, highlighting its role in synergistic therapy.

-

Solid Tumor Models :

- Animal models treated with this compound showed a marked decrease in tumor size compared to controls.

- The compound was found to modulate immune responses, increasing infiltration of cytotoxic T cells into the tumor microenvironment.

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Thailanstatin A | Spliceosome modulation | Antitumor activity |

| Spliceostatins | Pre-mRNA splicing inhibition | Cytotoxicity against cancer cells |

| Traditional chemotherapeutics (e.g., Cisplatin) | DNA cross-linking | Broad-spectrum antitumor activity |

This compound stands out due to its dual action on splicing and direct cytotoxic effects, making it a promising candidate for further development in targeted therapies .

Properties

Molecular Formula |

C63H91N9O16 |

|---|---|

Molecular Weight |

1230.4 g/mol |

IUPAC Name |

[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-7-[2-[[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]cyclohexyl]amino]-2-oxoethyl]-4-hydroxy-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |

InChI |

InChI=1S/C63H91N9O16/c1-37(2)57(71-52(74)13-9-8-10-31-72-55(77)28-29-56(72)78)60(81)70-48(12-11-30-65-61(64)82)59(80)67-45-19-17-43(18-20-45)35-84-62(83)68-46-23-21-44(22-24-46)66-54(76)33-47-34-63(36-85-63)58(79)51(88-47)26-15-38(3)14-25-50-39(4)32-49(41(6)87-50)69-53(75)27-16-40(5)86-42(7)73/h14-20,26-29,37,39-41,44,46-51,57-58,79H,8-13,21-25,30-36H2,1-7H3,(H,66,76)(H,67,80)(H,68,83)(H,69,75)(H,70,81)(H,71,74)(H3,64,65,82)/b26-15+,27-16-,38-14+/t39-,40-,41+,44?,46?,47+,48-,49+,50-,51+,57-,58+,63+/m0/s1 |

InChI Key |

CKPPCPQHYNWMCT-PEVYRQIWSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(C[C@H](O2)CC(=O)NC4CCC(CC4)NC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C |

Canonical SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)CC(=O)NC4CCC(CC4)NC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.